molecular formula C19H16Cl2N4O2 B10915840 N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide

N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B10915840
M. Wt: 403.3 g/mol
InChI Key: NKPRWPQDMQLIOI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, chlorophenyl groups, and a carboxamide functional group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorophenyl groups. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Properties

Molecular Formula

C19H16Cl2N4O2

Molecular Weight

403.3 g/mol

IUPAC Name

1-[1-(3-chloroanilino)-1-oxopropan-2-yl]-N-(3-chlorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H16Cl2N4O2/c1-12(18(26)22-15-6-2-4-13(20)10-15)25-9-8-17(24-25)19(27)23-16-7-3-5-14(21)11-16/h2-12H,1H3,(H,22,26)(H,23,27)

InChI Key

NKPRWPQDMQLIOI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)N2C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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